![molecular formula C8H13Br B2578490 2-(Bromomethyl)bicyclo[2.2.1]heptane CAS No. 55932-58-6](/img/structure/B2578490.png)
2-(Bromomethyl)bicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(Bromomethyl)bicyclo[2.2.1]heptane is an organic compound with the empirical formula C8H13Br . It is a derivative of norbornane (also known as bicyclo[2.2.1]heptane), which is a saturated hydrocarbon .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringBrCC1C@@HC[C@@H]2C1 . The InChI code for this compound is 1S/C8H13Br/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2 . Physical and Chemical Properties Analysis
This compound has a molecular weight of 189.09 . It has a boiling point of 116-118 °C/1 mmHg and a density of 0.798 g/mL at 25 °C .Scientific Research Applications
Chemical Synthesis and Characterization
Research has explored various bicyclic compounds, including those related to 2-(Bromomethyl)bicyclo[2.2.1]heptane. For instance, the preparation and characterization of 2-methyl-2-silabicyclo[2.2.1]heptane derivatives have been investigated, revealing insights into their structural and stereochemical properties (Hosomi, Mikami, & Sakurai, 1983).Photochemical Transformations
The compound has been utilized in photochemical studies, such as the isomerization of Δ2,5-bicyclo[2.2.1]heptadiene to quadricyclene, demonstrating its potential in photochemical transformations and the study of reaction mechanisms (Dauben & Cargill, 1961).Synthesis of Bicyclic Diones and Thiones
The synthesis of bicyclic ketones and thiones using derivatives of this compound has been explored, highlighting its role in producing complex organic structures (Werstiuk, Yeroushalmi, & Guan-lin, 1992).Study of Radical Mechanisms in Organic Chemistry
The compound's reactivity in radical mechanisms has been studied, providing valuable insights into organic reaction pathways and the formation of complex molecular structures (Kostryukov & Masterova, 2020).Development of Antimicrobial Agents
Derivatives of this compound have been investigated for their antimicrobial properties, particularly in applications like lubricating fluids and oils, indicating potential biomedical applications (Alimardanov et al., 2018).Computational Chemistry and Molecular Modeling
The compound has been subject to computational studies, such as ab initio calculations, to understand its structural and electronic properties, contributing to the field of theoretical chemistry (Carrupt & Vogel, 1985).
Properties
IUPAC Name |
2-(bromomethyl)bicyclo[2.2.1]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Br/c9-5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZCOAFUOGZKIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55932-58-6 |
Source


|
| Record name | 2-(bromomethyl)bicyclo[2.2.1]heptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
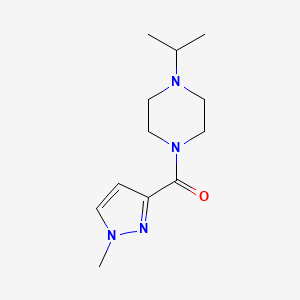
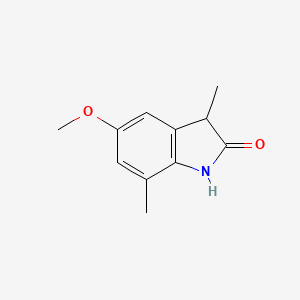
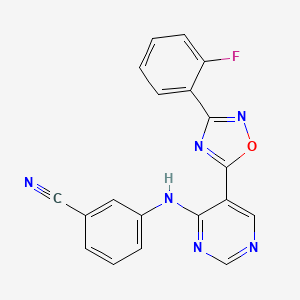
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-nitrobenzamide](/img/structure/B2578411.png)
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2578412.png)
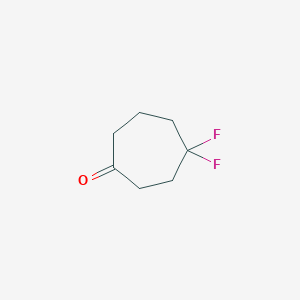
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2578415.png)
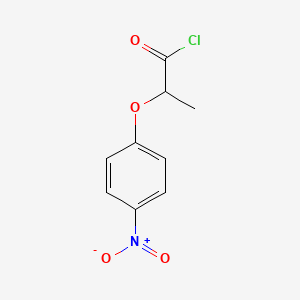
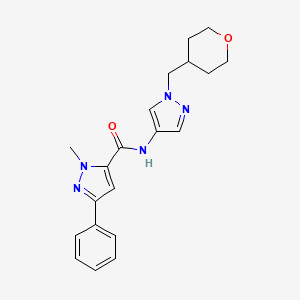
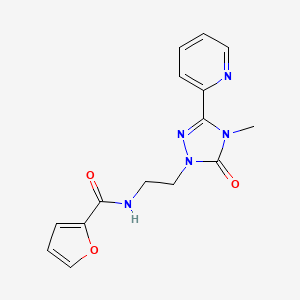
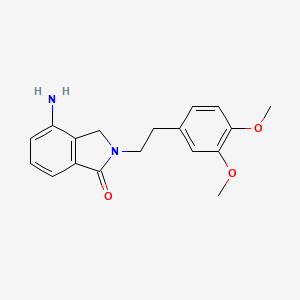
![4-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2578422.png)
![N-(3-fluorophenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2578424.png)
![(2Z)-2-[(4-bromophenyl)imino]-6-hexyl-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2578426.png)
